Simultaneous Chiral Resolution of Acids and Bases Without Column Equilibration: A Unique Capability of Ammonium Trifluoroacetate
Ammonium trifluoroacetate uniquely enables the elution and resolution of enantiomers for both acidic and basic racemates on the same derivatized polysaccharide chiral stationary phase without the need to change the mobile phase between analyses or observe a stationary-phase 'memory effect' [1]. In contrast, standard methods employing separate acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additives require distinct mobile phases and often lengthy column re-equilibration periods [1].
| Evidence Dimension | Ability to resolve enantiomers of both acidic and basic analytes on a single column with a single mobile phase |
|---|---|
| Target Compound Data | Successful resolution of selected acidic, basic, and neutral racemates (pharmaceutical industry standards) using a mobile phase containing ammonium trifluoroacetate [1] |
| Comparator Or Baseline | Published methods for the same analytes requiring separate mobile phases containing either TFA (acidic additive) or diethylamine (basic additive) [1] |
| Quantified Difference | Achievement of resolution without changing mobile phases, thereby eliminating the 'memory effect' and column re-equilibration steps inherent in the comparator methods [1] |
| Conditions | Normal-phase chiral HPLC on derivatized polysaccharide chiral stationary phases; analytes were selected pharmaceutical racemate standards with existing published methods [1] |
Why This Matters
For chiral method development in pharmaceutical lead-generation and QC labs, this translates to significant savings in both analytical time and solvent cost by streamlining workflow and eliminating the need for multiple method setups.
- [1] Holder, N. L., Chen, T. M., & Madlinger, A. C. (2005). Applications of ammonium trifluoroacetate as an additive for elution of chiral acids and bases from derivatized polysaccharide stationary phases. Chirality, 17(S1), S84-S92. View Source
